molecular formula C18H16FN5OS B2680128 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396786-79-0

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2680128
CAS No.: 1396786-79-0
M. Wt: 369.42
InChI Key: REVFPSAGMRLDLC-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C18H16FN5OS and its molecular weight is 369.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Antitumor Activity : Research has synthesized and evaluated new derivatives bearing different heterocyclic rings for their potential antitumor activity. For instance, compounds with the 2-(4-aminophenyl)benzothiazole structure were screened against approximately 60 human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines. This demonstrates the compound's relevance in developing anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial and Antimicrobial Activity : Several studies have synthesized derivatives to evaluate their antibacterial and antimicrobial activities. For example, derivatives have shown good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in addressing antimicrobial resistance (D. G. Anuse et al., 2019).

Chemical Synthesis and Molecular Studies

Molecular Docking and Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted, including photochemical, thermochemical modeling, and molecular docking with Cyclooxygenase 1 (COX1). These studies provide insights into the compounds' binding interactions and efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their versatility in chemical and biological applications (Y. Mary et al., 2020).

Synthesis of Novel Compounds : The compound has been used as a precursor or part of the synthesis process for creating new chemical entities with potential biological activities. For instance, new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives were synthesized, demonstrating various activities against test organisms, indicating the compound's role in developing new therapeutics (H. Azeez, V. Abdullah, 2019).

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVFPSAGMRLDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.